molecular formula C20H22N4O2S B4560595 N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea

N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4560595
M. Wt: 382.5 g/mol
InChI Key: VSQWGMGEBMUMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.14634713 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives, including the specific compound of interest, have been extensively explored. Studies have demonstrated efficient synthesis methods and provided detailed spectroscopic characterizations (FT-IR, NMR, UV–Vis) alongside quantum chemical calculations. For instance, a series of substituted benzoylthiourea derivatives bearing phenolic groups were synthesized, with their molecular structures elucidated using various spectroscopic techniques and crystallographic studies showing different crystal systems and configurations (Hamza M. Abosadiya, E. Anouar, & B. Yamin, 2019).

Biological Activities and Applications

The potential biological activities of thiourea derivatives, including anticancer, antimicrobial, and antioxidant properties, have been a focal point of research. For example, new pyrazole thiourea chimeric derivatives exhibited significant apoptotic effects in human cancer cells, with specific compounds showing promising anti-cancer drug potential after increasing the expression of tumor necrosis factor receptors and affecting apoptosis regulatory proteins (G. Nițulescu et al., 2015). Furthermore, thiourea derivatives have been synthesized and tested for antimicrobial and antioxidant activities, demonstrating significant inhibitory effects against various bacterial and fungal strains, as well as potent antioxidant properties, highlighting their potential as bioactive agents (V. Vikram, K. R. Amperayani, & P. Umadevi, 2021).

Plant-Growth Regulation

The compound and its derivatives have also been investigated for their potential as plant-growth regulators, with studies indicating that they can significantly enhance root elongation, suggesting applications in agriculture (Jingdan Hu et al., 2006).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-26-18-9-7-16(8-10-18)22-20(27)23-17-12-21-24(14-17)13-15-5-4-6-19(11-15)25-2/h4-12,14H,3,13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQWGMGEBMUMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.